

Deanol: A Scientific Inquiry into its History, Discovery, and Clinical Trajectory

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylaminoethanol*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol, also known as 2-(dimethylamino)ethanol (DMAE), is a compound with a multifaceted history, from its initial investigation as a potential therapeutic agent for a range of neurological and psychiatric conditions to its current status as a widely available dietary supplement. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical clinical evaluation of Deanol. It delves into the proposed mechanisms of action, primarily focusing on its interaction with cholinergic pathways, and critically examines the evidence from key clinical trials in attention-deficit/hyperactivity disorder (ADHD), tardive dyskinesia, and Alzheimer's disease. Detailed experimental methodologies from these seminal studies are presented to allow for a thorough understanding of the research landscape. Quantitative data from these trials are summarized in structured tables for comparative analysis. Furthermore, this guide includes visualizations of the proposed signaling pathways and experimental workflows to facilitate a deeper comprehension of the scientific journey of Deanol.

Introduction: The Genesis of a Controversial Molecule

Deanol, a tertiary amine and an analogue of choline, first garnered significant scientific interest in the mid-20th century. Its structural similarity to choline, a precursor to the neurotransmitter acetylcholine, fueled speculation about its potential to modulate cholinergic activity in the brain.

This hypothesis positioned Deanol as a candidate for treating various neurological and psychiatric disorders believed to involve cholinergic deficits.

Initially introduced as a prescription medication under the trade name Deaner by Riker Laboratories, Deanol was prescribed for conditions such as "minimal brain dysfunction," a precursor to the modern diagnosis of ADHD.[1] However, its clinical efficacy remained a subject of debate, and with the advent of more targeted and effective pharmaceuticals, its use in mainstream medicine declined. Subsequently, Deanol found a new life in the burgeoning dietary supplement market, where it is often promoted for cognitive enhancement and other health benefits. This guide aims to provide a rigorous scientific examination of the historical and empirical data surrounding Deanol, offering a valuable resource for researchers and professionals in the field of drug development.

History and Discovery

The synthesis of 2-(dimethylamino)ethanol was first achieved in the early 20th century during broader explorations of amino alcohol derivatives.[2] A common and industrially scalable method involves the reaction of dimethylamine with ethylene oxide.[2]

In the mid-20th century, the pioneering work of Dr. Carl C. Pfeiffer brought Deanol into the realm of psychopharmacology. Dr. Pfeiffer, a physician and biochemist, investigated the therapeutic potential of various substances, including Deanol, within the framework of what would later be termed orthomolecular psychiatry. His early research suggested that Deanol possessed stimulant-like properties.

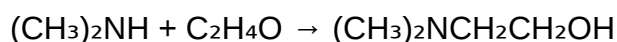
Riker Laboratories, a pharmaceutical company founded in 1846, developed and marketed Deanol as the prescription drug Deaner.[3] The company expanded its operations globally, including to Australia in 1958 and was later acquired by 3M Pharmaceuticals in 1970.[3] Deaner was primarily prescribed for children with learning and behavior problems.[4] Despite its initial clinical use, rigorous evidence for its efficacy was limited, leading to a gradual decline in its prescription.

Chemical Synthesis and Properties

Deanol is a colorless, viscous liquid with a characteristic fish-like odor.[5] It is bifunctional, containing both a tertiary amine and a primary alcohol group.[5]

Synthesis:

The most prevalent industrial synthesis of Deanol is through the reaction of dimethylamine with ethylene oxide.[2] This reaction is typically carried out under pressure and at elevated temperatures.



Alternative synthesis methods have also been described, such as the reaction of 2-aminoethanol with formaldehyde followed by reduction.[6]

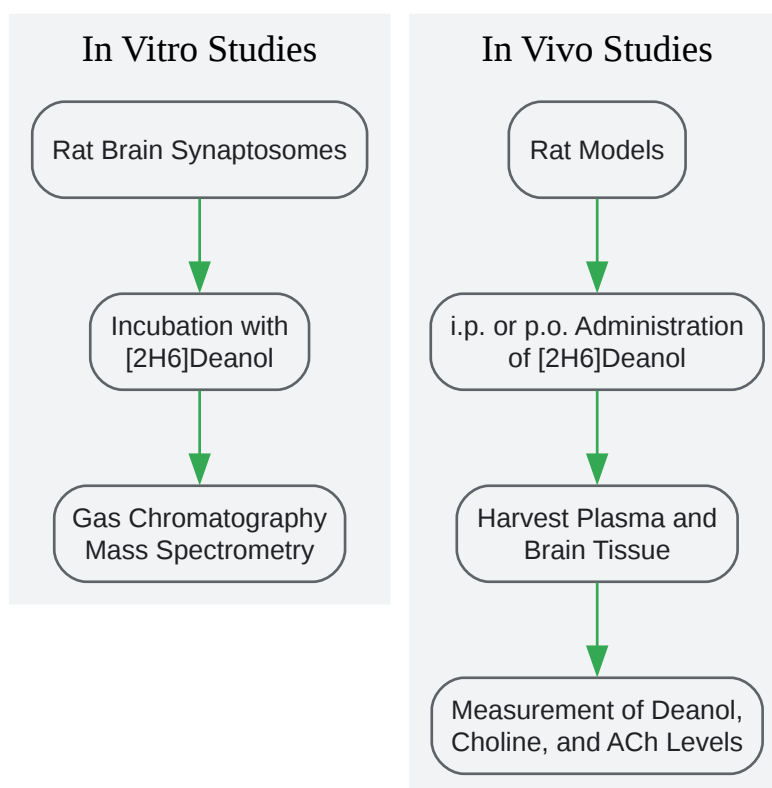
Proposed Mechanism of Action: The Cholinergic Hypothesis and Its Challenges

The primary hypothesis for Deanol's mechanism of action has centered on its role as a precursor to acetylcholine (ACh).[7] The theory posited that Deanol could cross the blood-brain barrier, be methylated to choline, and subsequently converted to ACh, thereby enhancing cholinergic neurotransmission.

Caption: Proposed metabolic pathway of Deanol to Acetylcholine.

However, this hypothesis has been met with considerable scientific debate. Studies in animal models have yielded conflicting results regarding Deanol's ability to increase brain ACh levels.[8] Some research suggests that Deanol is a weak competitive inhibitor of high-affinity choline transport, which could potentially reduce ACh synthesis.[8] Other studies indicate that Deanol administration can increase plasma and brain choline concentrations, but not necessarily ACh levels.[8]

An alternative hypothesis suggests that Deanol's effects may be mediated by its influence on choline metabolism in peripheral tissues.[9] By inhibiting choline metabolism outside the central nervous system, Deanol could increase the availability of choline in the bloodstream for transport into the brain.[9]



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Caption: Workflow for investigating Deanol's effect on acetylcholine.

Clinical Investigations: A Review of Key Trials

Deanol has been the subject of numerous clinical trials for various conditions, with the most prominent being in the areas of ADHD, tardive dyskinesia, and Alzheimer's disease. The results of these trials have been largely inconclusive, contributing to its decline as a mainstream pharmaceutical.

Attention-Deficit/Hyperactivity Disorder (Minimal Brain Dysfunction)

One of the earliest and most cited studies was conducted by Lewis and Young in 1975, comparing Deanol to methylphenidate and placebo in children with "minimal brain dysfunction."
[\[1\]](#)

Table 1: Summary of a Clinical Trial of Deanol for Minimal Brain Dysfunction

| Parameter | Details |
|-----------------|---|
| Study Design | Double-blind, placebo-controlled |
| Participants | 74 children with learning and behavior problems |
| Interventions | Deanol (500 mg/day), Methylphenidate (40 mg/day), Placebo |
| Duration | 3 months |
| Key Outcomes | Both Deanol and methylphenidate showed significant improvement on several psychometric tests compared to placebo. The pattern of improvement differed slightly between the two active treatments. |
| Adverse Effects | Not detailed in the abstract. |

Experimental Protocol: Lewis and Young (1975)

- **Participant Selection:** 74 children referred for learning and behavior problems were screened for neurological or psychiatric illness.
- **Randomization:** Participants were randomly assigned to receive Deanol, methylphenidate, or a placebo in a double-blind manner.
- **Dosage:** The maintenance dose for Deanol was 500 mg daily, and for methylphenidate, it was 40 mg daily.
- **Assessments:** A battery of assessments was administered before and after the 3-month treatment period, including behavior rating forms, reaction time tests, and a series of standard psychometric tests.
- **Statistical Analysis:** The abstract mentions significant improvements but does not detail the statistical methods used.

Tardive Dyskinesia

Several studies in the late 1970s and early 1980s investigated Deanol for the treatment of tardive dyskinesia, a movement disorder often caused by long-term use of antipsychotic medications.

Table 2: Summary of a Clinical Trial of Deanol for Tardive Dyskinesia

| Parameter | Details |
|-----------------|--|
| Study Design | Double-blind, placebo-controlled, crossover trial |
| Participants | 14 patients with tardive dyskinesia |
| Intervention | Deanol acetamidobenzoate (2.0 g/day) and placebo |
| Duration | 4 weeks for each treatment period |
| Key Outcomes | Both the Deanol and placebo groups showed significant improvement from baseline, but there was no statistically significant difference between the two treatments. |
| Adverse Effects | Not detailed in the abstract. |

Experimental Protocol: George et al. (1981)

- **Participant Selection:** 33 chronic psychiatric hospital subjects with oral tardive dyskinesia were included.
- **Group Allocation:** Subjects were matched for the severity of symptoms and then randomly assigned to one of three groups: placebo, 1 g/day Deanol, or 2 g/day Deanol.
- **Blinding:** The study was conducted in a double-blind manner.
- **Duration:** The treatment period was 30 days.
- **Assessments:** The severity of tardive dyskinesia was rated before and after treatment.
- **Statistical Analysis:** Statistical analysis was performed to compare the mean ratings of movements between the groups.

Alzheimer's Disease

The potential cholinergic effects of Deanol also led to its investigation as a treatment for Alzheimer's disease.

Table 3: Summary of a Clinical Trial of Deanol for Alzheimer's Disease

| Parameter | Details |
|-----------------|--|
| Study Design | Double-blind, placebo-controlled trial |
| Participants | 27 patients with moderately severe or severe Alzheimer's disease |
| Intervention | Deanol and placebo |
| Duration | Not specified in the abstract, but withdrawals occurred within the first 5 weeks |
| Key Outcomes | No significant benefit was observed with Deanol treatment. |
| Adverse Effects | Drowsiness, retardation, increased confusion, and mild elevation of blood pressure were reported in the Deanol group, leading to the withdrawal of 6 out of 13 patients. |

Experimental Protocol: Fisman et al. (1981)

- **Participant Selection:** 27 patients diagnosed with moderately severe or severe Alzheimer's disease were enrolled.
- **Randomization:** Patients were randomly assigned to receive either Deanol or a placebo in a double-blind fashion.
- **Assessments:** The efficacy of the treatment was evaluated, although the specific outcome measures are not detailed in the abstract.
- **Safety Monitoring:** Adverse effects were monitored throughout the trial.

Conclusion: An Unresolved Scientific Narrative

The history of Deanol is a compelling case study in the evolution of psychopharmacology and the challenges of translating preclinical hypotheses into clinical efficacy. While the initial premise of Deanol as a cholinergic precursor was scientifically plausible, subsequent research has revealed a more complex and contested mechanism of action. The early clinical trials, while suggestive of some potential benefits in certain conditions, were often limited by small sample sizes and methodological inconsistencies. The lack of robust and reproducible evidence for its efficacy ultimately led to its decline as a prescription medication.

Today, Deanol continues to be marketed as a dietary supplement, often with claims of cognitive enhancement that are not well-supported by the existing scientific literature.^[10] For researchers and drug development professionals, the story of Deanol underscores the importance of rigorous, well-controlled clinical trials and a thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties. While the therapeutic potential of Deanol remains largely unproven, its history provides valuable lessons for the ongoing quest to develop effective treatments for complex neurological and psychiatric disorders. Further research, employing modern methodologies, would be necessary to definitively elucidate the true pharmacological profile and any potential clinical utility of this controversial molecule.

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- To cite this document: BenchChem. [Deanol: A Scientific Inquiry into its History, Discovery, and Clinical Trajectory]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669961#investigating-the-history-and-discovery-of-deanol]

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